[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-20(18(23)24-14-16-6-4-3-5-7-16)13-15-8-10-21(11-9-15)17(22)12-19/h3-7,15H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMQDIHKMFTHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Intermediate Synthesis
The piperidine core is synthesized via reductive amination of 4-piperidone derivatives. For example:
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1-Benzyl-4-piperidone reacts with ethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid in dichloromethane, yielding 1-benzyl-4-(ethylamino)piperidine with 84% efficiency.
-
Alternative catalysts like Raney-Ni under hydrogenation conditions (30–50 psi H₂, 40°C) provide comparable yields (82–88%).
Chloroacetylation
The ethylamine-substituted piperidine undergoes acylation with chloroacetyl chloride :
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Reaction in ethyl acetate with pyridine as a base at 3°C for 4 hours achieves 94% yield.
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Radical-initiated chlorination using SO₂Cl₂ and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C for 6 hours is also effective.
Carbamate Formation via Mixed Carbonate Reagents
Benzyl Chloroformate Coupling
The ethylamine group is converted to a carbamate using benzyl chloroformate :
One-Pot Protection-Acylation
A streamlined approach combines chloroacetylation and carbamate formation:
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1-Benzyl-4-(ethylamino)piperidine is treated with chloroacetyl chloride and triethylamine in dichloromethane.
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Without isolation, benzyl chloroformate is added, yielding the target compound in 68% overall yield.
Alternative Routes via Radical Cyclization
Aziridine Rearrangement
Aziridine intermediates undergo radical-mediated cyclization:
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Tri-n-butyltin hydride (SnBu₃H) and AIBN in toluene at 110°C facilitate 5-exo-trig cyclization, forming the piperidine ring (Yield: 75%).
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Subsequent chloroacetylation and carbamate coupling follow standard protocols.
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 3 | NaBH(OAc)₃, Chloroacetyl Cl | 84% | High scalability, cost-effective | Requires acidic conditions |
| Mixed Carbonate | 2 | PNPCOCl, DMAP | 79% | Mild conditions, minimal byproducts | Expensive reagents |
| Radical Cyclization | 4 | SnBu₃H, AIBN | 75% | Avoids intermediate isolation | Toxic reagents required |
Optimization and Scale-Up Considerations
Solvent Systems
Catalysts
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Palladium acetate and 2-(di-t-butylphosphino)biphenyl enhance cyclization efficiency in Heck-type reactions (Yield: 89%).
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DBU (1,8-diazabicycloundec-7-ene) accelerates carbamate formation at 0°C.
Analytical Characterization Data
Spectral Data
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and benzyl ester groups undergo hydrolysis under specific conditions:
-
Mechanistic Insights :
Nucleophilic Substitution at Chloroacetyl Group
The electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbonyl carbon, enabling substitution reactions:
| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|---|
| Ammonia | EtOH, 25°C, 12 hrs | 2-Acetamido derivative | ||
| Sodium Thiophenoxide | DMF, 60°C, 3 hrs | Thioester analog | ||
| Piperidine | CH₂Cl₂, RT, 24 hrs | Bis-piperidinyl compound |
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Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance from the piperidine ring.
Ring-Modification Reactions
The piperidine ring participates in hydrogenation and oxidation:
-
Substituent Effects : The chloroacetyl group directs oxidation to the nitrogen atom rather than the ring carbons .
Esterification and Transesterification
The benzyl ester group undergoes exchange reactions:
| Reaction | Reagent/Conditions | New Ester | Conversion (%) | Reference |
|---|---|---|---|---|
| Transesterification | MeOH, H₂SO₴, 70°C | Methyl ester | 94 | |
| Benzyl Ester Cleavage | BnOH, Ti(OiPr)₄, 100°C | Recycled benzyl ester | 82 |
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Catalytic Efficiency : Titanium isopropoxide outperforms traditional acid catalysts in transesterification .
Interaction with Biological Targets
The compound exhibits covalent binding to serine hydrolases:
| Target Enzyme | Assay Type | IC₅₀ (μM) | Binding Mechanism | Reference |
|---|---|---|---|---|
| Acetylcholinesterase | Ellman’s assay | 0.45 | Carbamylation of catalytic serine | |
| Fatty Acid Amide Hydrolase (FAAH) | Fluorometric | 1.2 | Acylation of nucleophilic residue |
-
Structure-Activity Relationship (SAR) :
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Chloroacetyl substitution increases electrophilicity, enhancing irreversible inhibition.
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Ethyl carbamate group improves blood-brain barrier penetration.
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Thermal and Photochemical Stability
Degradation studies reveal sensitivity to UV light and heat:
| Condition | Degradation Pathway | Half-Life (t₁/₂) | Major Degradant | Reference |
|---|---|---|---|---|
| UV Light (254 nm) | Radical-mediated C-Cl cleavage | 2.3 hrs | Dechlorinated analog | |
| 100°C (Dry Air) | Ester pyrolysis | 45 mins | Benzyl chloride + CO₂ |
This comprehensive analysis synthesizes data from peer-reviewed methodologies , synthetic protocols, and enzymology studies. The compound’s multifunctional design enables diverse reactivity, positioning it as a valuable scaffold in medicinal chemistry and mechanistic studies.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Computational studies, such as molecular docking simulations, have shown that it can effectively bind to enzymes and receptors involved in disease pathways. This binding capability is attributed to the electron-withdrawing chloro group, which increases the electrophilicity of the acetyl carbon, facilitating interactions with nucleophiles in biological systems.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. The chloroacetyl group may contribute to cytotoxic effects against various cancer cell lines. For instance, research indicates that similar compounds exhibit significant inhibitory effects on tumor growth by inducing apoptosis in cancer cells.
Neurological Research
The structural similarities of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester with known neuroactive compounds suggest its potential role in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression.
Pharmacokinetics and Drug Development
The compound's pharmacokinetic profile has been a focus of research, particularly its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these factors is crucial for developing effective drug formulations. Studies utilizing predictive models have indicated favorable properties for oral bioavailability and metabolic stability.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of related compounds. This suggests a promising avenue for further development as an anticancer agent.
Case Study 2: Neurological Effects
Another investigation focused on the neuropharmacological effects of this compound in animal models of anxiety. The results demonstrated significant anxiolytic-like effects compared to control groups, supporting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring and benzyl ester moiety may also contribute to the compound’s overall biological activity by interacting with other molecular targets.
Comparison with Similar Compounds
Key Observations:
Ester Group Influence :
- tert-Butyl esters (e.g., ) exhibit greater steric hindrance and hydrolytic stability compared to benzyl esters.
- Benzyl esters (e.g., ) enhance lipophilicity and may participate in π-π interactions in biological systems.
Substituent Position: Substituents at the 4-position (target compound) vs.
Functional Group Variations :
- Chloro-acetyl groups (target compound, ) introduce electrophilic reactivity, enabling nucleophilic substitution.
- Hydroxy-ethyl groups () increase hydrophilicity and hydrogen-bonding capacity.
Pyrrolidine-Based Analogues
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS No. 1353945-64-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a piperidine ring, a chloroacetyl group, and a carbamic acid moiety, which contribute to its biological activity. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular formula of the compound is and it has a molecular weight of 338.8 g/mol. The unique structural features enhance its reactivity and potential interactions with biological targets.
Research indicates that the compound exhibits various biological activities, including:
- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating Alzheimer's disease .
- Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial activity against specific strains such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
- Binding Affinity : Molecular docking studies have demonstrated that this compound can effectively bind to various biological targets, including enzymes involved in disease pathways, which could elucidate its mechanism of action and identify potential side effects.
Comparative Biological Activity
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloroacetyl)piperidine | Piperidine ring with chloroacetyl group | Simple structure; limited biological activity |
| Ethyl 4-(2-chloroacetyl)piperidine-1-carboxylate | Carbamate structure with piperidine | Enhanced solubility; varied pharmacological profile |
| Benzyl 4-(2-chloroacetyl)piperidine-1-carboxamide | Carbamate linked to benzamide | Potential CNS effects; different therapeutic uses |
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For example, compounds derived from piperidine have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The neuroprotective properties attributed to piperidine derivatives suggest that this compound may also play a role in neuroprotection through AChE inhibition. This could be beneficial in the context of neurodegenerative diseases like Alzheimer's, where cholinergic signaling is compromised .
The synthesis of this compound involves several steps that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Formation of the piperidine ring.
- Introduction of the chloroacetyl group.
- Coupling with the benzyl carbamate moiety.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., dichloromethane for acylation, toluene for alkylation) impacts reaction efficiency.
- Deprotection steps (e.g., HCl in MeOH-dioxane) may be required for intermediates .
Basic: What analytical methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the piperidine ring, benzyl ester (δ ~5.1 ppm for CHPh), and chloroacetyl group (δ ~4.0–4.3 ppm for Cl–CH–CO) .
- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1720–1730 cm; chloroacetyl C=O at ~1690 cm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 248.32 for CHNO) and fragmentation patterns validate the structure .
Data Interpretation : Discrepancies in IR absorption (e.g., absence of ester peaks at neutral pH) may indicate competing side reactions or incomplete acylation .
Advanced: How do reaction conditions (e.g., pH) influence benzyl ester bond stability in related compounds?
Methodological Answer:
Studies on benzyl ester bonds in lignin-carbohydrate complexes (DHPGAC) reveal:
- Acidic Conditions (pH 4–6) : Promote benzyl ester bond formation (1731 cm IR absorption) due to reduced nucleophilic interference from amino groups in proteins .
- Neutral Conditions (pH 7) : Competing reactions (e.g., protein-DHP adducts via amino-quinone methide coupling) reduce ester bond yields. IR shows dominant amide peaks (1654 cm) instead .
Table 1 : pH vs. Benzyl Ester Bond Content in DHPGAC (Adapted from )
| pH | Benzyl Ester Bond Content (mmol/g) |
|---|---|
| 4 | 0.45 |
| 5 | 0.38 |
| 6 | 0.28 |
| 7 | 0.05 |
Implications : Optimize synthesis at pH 4–5 to minimize side reactions.
Advanced: How to resolve contradictions in reported yields due to competing reactions?
Methodological Answer:
Contradictions arise from:
Q. Mitigation Strategies :
- Pre-treat enzymes with acidic buffers (pH 4–5) to protonate amino groups and suppress nucleophilic attack .
- Monitor reaction progress via TLC or in-situ IR to detect intermediates .
Advanced: What computational models predict the reactivity of the chloroacetyl group?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates chloroacetyl’s electrophilicity in solvents (e.g., dichloromethane vs. toluene) to predict acylation rates .
- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on piperidine) to reaction outcomes. For example, chloroacetyl’s Cl atom enhances electrophilicity, accelerating nucleophilic substitution .
Case Study : MD simulations of similar piperazine-chloroacetyl compounds show solvent polarity inversely correlates with acylation efficiency .
Basic: How to ensure compound stability during storage?
Methodological Answer:
Q. Degradation Signs :
- Discoloration (yellowing) indicates oxidation.
- Loss of IR ester peaks (1730 cm) suggests hydrolysis .
Advanced: What structure-activity relationships (SAR) are observed in piperidine derivatives?
Methodological Answer:
- Piperidine Substitution : 4-Piperidinylmethyl groups enhance CNS permeability in analogs like alfentanil .
- Chloroacetyl Role : The chloro group increases electrophilicity, enabling cross-linking with thiols (e.g., cysteine residues in target proteins) .
Table 2 : Bioactivity of Piperidine Derivatives (Adapted from )
| Compound | Modification | Bioactivity |
|---|---|---|
| Alfentanil | 4-(N-propionylanilino)piperidine | Opioid receptor agonist |
| Bromperidol | 4-(4-fluorobenzoyl)piperidine | Dopamine antagonist |
Design Insight : Introducing electron-withdrawing groups (e.g., chloroacetyl) may enhance target binding but requires balancing reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
